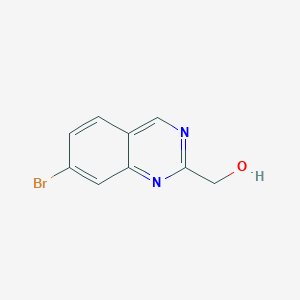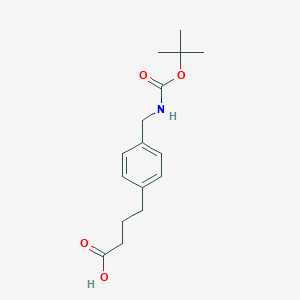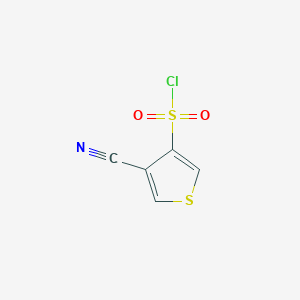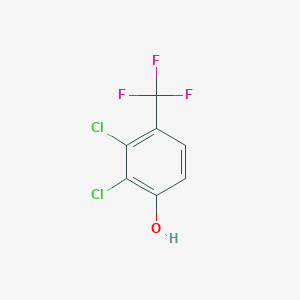
(7-Bromoquinazolin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromoquinazolin-2-yl)methanol is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.1 g/mol.
Méthodes De Préparation
The synthesis of (7-Bromoquinazolin-2-yl)methanol typically involves several steps One common method starts with the bromination of quinazoline derivatives The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agentsThe reaction conditions for this step may involve the use of methanol and a base such as sodium hydroxide or potassium carbonate .
Analyse Des Réactions Chimiques
(7-Bromoquinazolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated that quinazoline derivatives, including (7-Bromoquinazolin-2-yl)methanol, may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (7-Bromoquinazolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of the adenosine A2A receptor, which is involved in various physiological processes, including inflammation and immune response. By binding to this receptor, this compound can modulate its activity and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
(7-Bromoquinazolin-2-yl)methanol can be compared with other quinazoline derivatives, such as:
6-Bromoquinazolin-2-yl)methanol: Similar in structure but with the bromine atom at the 6-position instead of the 7-position.
Quinazolin-2-yl)methanol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Thiazoloquinazoline: Contains a thiazole ring fused to the quinazoline ring, offering different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
(7-bromoquinazolin-2-yl)methanol |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-6-4-11-9(5-13)12-8(6)3-7/h1-4,13H,5H2 |
Clé InChI |
CQPDSVRECGHOMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(N=C2C=C1Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)


![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)


![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
